molecular formula C18H20N2O4S B2681909 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 899751-78-1

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2681909
CAS No.: 899751-78-1
M. Wt: 360.43
InChI Key: IGEIZHXMVMAZNX-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a synthetic chemical compound designed for research and development purposes. It features a 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in biologically active molecules . This core structure is functionalized with a methanesulfonyl (mesyl) group at the nitrogen atom and a phenoxyacetamide moiety at the 6-position. The methanesulfonyl group is a common feature in drug discovery and synthetic chemistry, often used to modulate the physicochemical properties of a molecule or as a participating group in elimination reactions to access aromatic heterocycles like quinolines . The tetrahydroquinoline core is a significant heterocyclic system found in a wide array of compounds with documented pharmaceutical potential, including antimicrobial, anticancer, and central nervous system (CNS) activities . The specific combination of substituents on this scaffold makes it a valuable intermediate for organic synthesis and medicinal chemistry research. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop novel synthetic methodologies, or as a building block for the construction of more complex chemical entities. Its structure suggests potential for further functionalization and investigation in various biochemical assays. This product is intended for chemical research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-25(22,23)20-11-5-6-14-12-15(9-10-17(14)20)19-18(21)13-24-16-7-3-2-4-8-16/h2-4,7-10,12H,5-6,11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEIZHXMVMAZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

    Attachment of the Phenoxyacetamide Group: Finally, the methanesulfonylated tetrahydroquinoline is reacted with phenoxyacetyl chloride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has found applications in several scientific domains:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The methanesulfonyl group may play a role in modulating the compound’s reactivity and binding affinity, while the phenoxyacetamide group could contribute to its overall stability and solubility.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Structural Analogues

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹)
Target Compound Tetrahydroquinoline 1-SO₂CH₃, 6-phenoxyacetamide Data needed Data needed ~1675 (C=O), ~1320 (SO₂)
N-(1-Acetyl-tetrahydroquinolin-6-yl)-2-phenoxyacetamide Tetrahydroquinoline 1-COCH₃, 6-phenoxyacetamide Data needed Data needed ~1680 (C=O), ~1700 (COCH₃)
Compound 34 Tetrahydropyrimidinone 6-NH₂, 3-ethyl, 2,4-dioxo 289–293 88 1671 (C=O), 3262 (NH)
Compound 6b Triazole-naphthyl 4-NO₂-phenyl, triazole Data needed High 1682 (C=O), 1504 (NO₂)

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a methanesulfonyl group and a phenoxyacetamide functional group. This unique structural combination enhances its solubility and reactivity, making it a subject of interest for various biological applications.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₅S
Molecular Weight373.42 g/mol
CAS Number946283-71-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It targets key enzymes involved in bacterial cell wall synthesis, specifically MurD and GlmU, leading to bactericidal effects against both Gram-positive and Gram-negative bacteria. Notably, it has shown efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

In vitro studies have demonstrated that derivatives of tetrahydroquinoline compounds exhibit promising antitumor activity . For instance, certain synthesized derivatives have shown IC50 values lower than traditional chemotherapeutics like Doxorubicin . This suggests potential applications in cancer therapy.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound binds to specific enzymes critical for bacterial growth and cell wall synthesis.
  • Receptor Modulation : It may interact with cellular receptors to modulate various signaling pathways.
  • Gene Expression Alteration : There is potential for the compound to influence the expression of genes involved in disease processes .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds. For example:

  • Antimicrobial Efficacy : A study highlighted the effectiveness of tetrahydroquinoline derivatives against resistant bacterial strains. The compound's ability to inhibit essential bacterial enzymes positions it as a candidate for further development into therapeutic agents against resistant infections .
  • Antitumor Potential : Research has shown that certain derivatives possess antitumor properties with IC50 values significantly lower than standard treatments. This positions these compounds as promising candidates in cancer research .
  • Pharmacological Interactions : Interaction studies have indicated that the compound binds effectively to target enzymes, disrupting their normal function and leading to impaired bacterial growth .

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